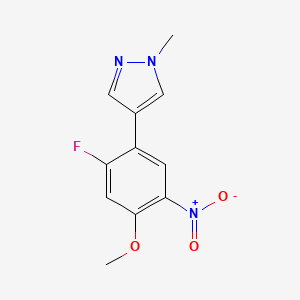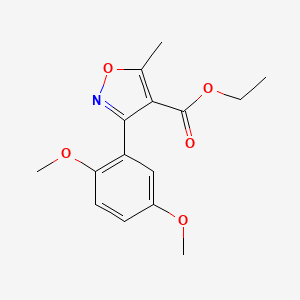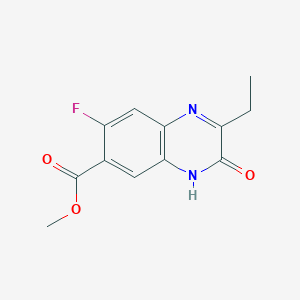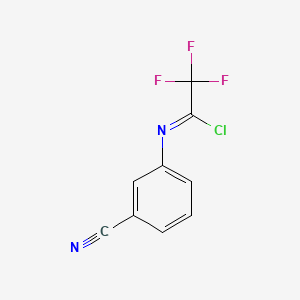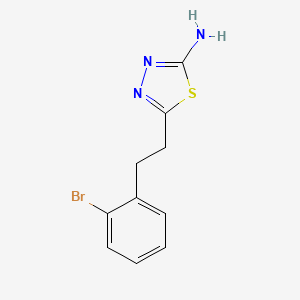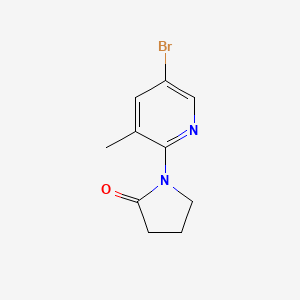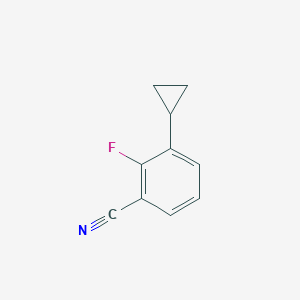
3-Cyclopropyl-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-fluorobenzonitrile is an organic compound with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
3-Cyclopropyl-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反应分析
Types of Reactions
3-Cyclopropyl-2-fluorobenzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
科学研究应用
3-Cyclopropyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Cyclopropyl-2-fluorobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a similar core structure but lacking the cyclopropyl and fluorine substituents.
2-Fluorobenzonitrile: Similar to 3-Cyclopropyl-2-fluorobenzonitrile but with the fluorine atom in a different position on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a fluorine atom, which confer distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C10H8FN |
|---|---|
分子量 |
161.18 g/mol |
IUPAC 名称 |
3-cyclopropyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,7H,4-5H2 |
InChI 键 |
LKHYKIDFBGYGHV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC(=C2F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


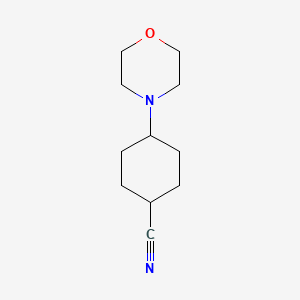

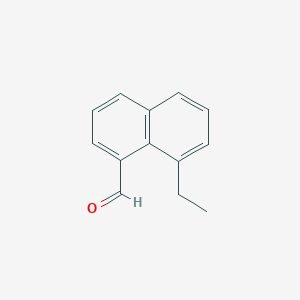
![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)
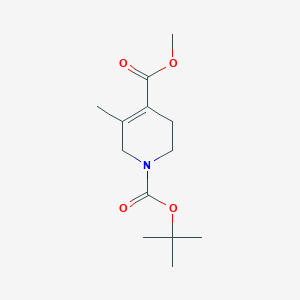
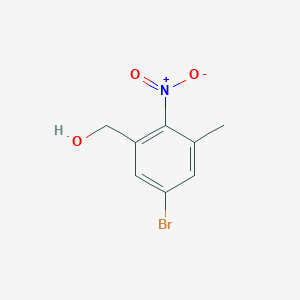
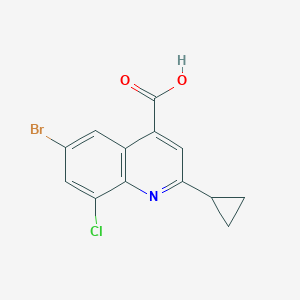
![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)
